molecular formula C9H15NaO6S B13699081 Sodium Hydroxy[4-(methoxycarbonyl)cyclohexyl]methanesulfonate

Sodium Hydroxy[4-(methoxycarbonyl)cyclohexyl]methanesulfonate

Cat. No.: B13699081
M. Wt: 274.27 g/mol
InChI Key: JXAZWOHZJFDFJM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium Hydroxy[4-(methoxycarbonyl)cyclohexyl]methanesulfonate is a sulfonate salt characterized by a cyclohexyl ring substituted with a methoxycarbonyl group (COOCH₃) and a hydroxymethanesulfonate moiety (CH(OH)SO₃⁻Na⁺). Its sodium counterion enhances aqueous solubility, a critical feature for biological or industrial applications.

Properties

Molecular Formula

C9H15NaO6S

Molecular Weight

274.27 g/mol

IUPAC Name

sodium;hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonate

InChI

InChI=1S/C9H16O6S.Na/c1-15-8(10)6-2-4-7(5-3-6)9(11)16(12,13)14;/h6-7,9,11H,2-5H2,1H3,(H,12,13,14);/q;+1/p-1

InChI Key

JXAZWOHZJFDFJM-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1CCC(CC1)C(O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonate typically involves the reaction of methanesulfonic acid with a cyclohexyl derivative. The process includes the following steps:

    Formation of the Cyclohexyl Intermediate: A cyclohexyl derivative is first prepared by reacting cyclohexane with methoxycarbonyl chloride under controlled conditions.

    Sulfonation: The cyclohexyl intermediate is then reacted with methanesulfonic acid in the presence of a suitable catalyst, such as sulfuric acid, to introduce the sulfonate group.

    Neutralization: The resulting sulfonic acid derivative is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of sodium hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonate involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Sodium hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted cyclohexyl derivatives depending on the substituent introduced.

Scientific Research Applications

Sodium hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a buffer component.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of sodium hydroxy-(4-methoxycarbonylcyclohexyl)methanesulfonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation or breaking of chemical bonds. Its sulfonate group can interact with metal ions, influencing biochemical pathways and enzyme activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of Sodium Hydroxy[4-(methoxycarbonyl)cyclohexyl]methanesulfonate, along with their properties:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Toxicity/Safety Data Applications/Notes
This compound Not explicitly provided (estimated: C₁₀H₁₅NaO₆S) ~302.3 (estimated) Cyclohexyl, methoxycarbonyl, hydroxymethanesulfonate No direct data; inferred from analogs (see below) Potential pharmaceutical intermediate, surfactant
Sodium 4-(methoxycarbonyl)phenolate C₈H₇NaO₃ 174.13 Phenyl, methoxycarbonyl, phenolate - NOAEL (rat): ≥250 mg/kg/day
- Not classified as carcinogen
- Causes serious eye damage (rabbit)
Preservative, antimicrobial agent
trans-4-Methylcyclohexanol Methanesulfonate C₈H₁₆O₃S 192.28 Cyclohexyl, methyl, methanesulfonate No toxicity data provided Chiral reagent, synthetic intermediate
Bicyclo[2.2.2]octane analog (CAS 1308728-99-5) C₁₁H₁₇NaO₆S 308.3 Bicyclooctane, methoxycarbonyl, hydroxymethanesulfonate No data available Structural rigidity may enhance binding specificity

Key Comparison Points:

Structural Flexibility vs. Sodium 4-(methoxycarbonyl)phenolate’s planar phenyl ring enables π-π stacking in biological systems, unlike the non-aromatic cyclohexyl group .

Solubility and Reactivity: Sodium salts (e.g., target compound and Sodium 4-(methoxycarbonyl)phenolate) exhibit higher aqueous solubility than neutral sulfonate esters (e.g., trans-4-Methylcyclohexanol Methanesulfonate) . The hydroxymethanesulfonate group may act as a leaving group or chelating agent, depending on reaction conditions.

Toxicity Profile: Sodium 4-(methoxycarbonyl)phenolate shows low systemic toxicity (NOAEL ≥250 mg/kg/day in rats) but poses ocular hazards . No reproductive toxicity was observed for Sodium 4-(methoxycarbonyl)phenolate in rabbits at 300 mg/kg/day .

Synthetic Utility: Cyclohexyl methanesulfonate derivatives (e.g., trans-4-N-BOC-aminocyclohexyl methanesulfonate) are intermediates in drug synthesis, leveraging sulfonate esters for nucleophilic substitution reactions .

Research Findings and Implications

  • Thermodynamic Stability : The methoxycarbonyl group’s electron-withdrawing nature may stabilize the sulfonate moiety against hydrolysis compared to alkyl sulfonates .
  • Industrial Relevance : Sodium sulfonates with cyclohexyl groups are employed as surfactants due to their balanced hydrophilicity-lipophilicity profiles .

Biological Activity

Sodium Hydroxy[4-(methoxycarbonyl)cyclohexyl]methanesulfonate is a sulfonate salt with a unique molecular structure, which includes a cyclohexyl group substituted with a methoxycarbonyl functional group and a hydroxyl group. This compound is recognized for its potential biological activities, making it significant in various chemical and pharmaceutical applications.

  • Molecular Formula : C9H15NaO6S
  • Molecular Weight : Approximately 274.26 g/mol

The compound's structure contributes to its solubility and reactivity, which are critical for its performance in biological systems.

Biological Activity Overview

Preliminary studies indicate that this compound may interact with specific proteins or enzymes, influencing their activity. Understanding these interactions is essential for assessing its therapeutic potential and any possible side effects.

Interaction Studies

Research has focused on the biochemical interactions of this compound, particularly its effects on enzyme activity and protein binding. The following table summarizes some key findings regarding its interaction with biological systems:

Study Findings
Interaction with EnzymesInfluences enzyme activity, potentially affecting metabolic pathways.
Protein BindingPreliminary data suggest moderate binding affinity to plasma proteins, impacting bioavailability.
CytotoxicityInitial tests indicate low cytotoxicity in vitro, but further studies are needed to confirm safety profiles.

Case Studies and Research Findings

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound displayed selective cytotoxicity against certain cancer types while showing minimal effects on normal cells.
  • Antimicrobial Activity : Research indicated potential antimicrobial properties against specific bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell death.
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound revealed a favorable absorption profile in animal models, suggesting potential for oral bioavailability.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Features Unique Attributes
Sodium MethanesulfonateSimple methanesulfonic acid structureCommonly used as a solvent
4-(Methoxycarbonyl)cyclohexanecarboxylic acidContains a carboxylic acid groupMore acidic than sodium hydroxy compound
Sodium 4-hydroxybenzenesulfonateContains a phenolic hydroxyl groupPotentially different biological activity

The unique combination of functional groups in this compound may confer distinct biological activities not found in other similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sodium Hydroxy[4-(methoxycarbonyl)cyclohexyl]methanesulfonate, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including reductive amination and stereochemical resolution. For example, a key intermediate, tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate, is synthesized via reductive amination using NaHB(OAc)₃ in dichloromethane (DCM) with acetic acid as a catalyst. Critical parameters include reaction time (48 hours at room temperature), stoichiometric ratios of reagents, and purification via column chromatography to isolate stereoisomers . Subsequent steps may involve LiAlH₄ reduction in THF under reflux, followed by quenching with aqueous NaOH and purification using gradient elution (EtOAc/MeOH/NH₃·H₂O) .

Q. What experimental approaches are recommended for assessing developmental toxicity of this compound?

  • Methodological Answer : Developmental toxicity assessments should follow OECD Test Guideline 413. In rabbits, oral administration at doses up to 300 mg/kg/day during gestation is used to determine the No Observed Effect Level (NOEL). Key endpoints include fetal viability, malformations, and maternal toxicity. For Sodium Hydroxy[...], the NOEL for developmental toxicity in rabbits was ≥300 mg/kg/day, with no adverse effects observed .

Q. How is structural characterization performed for Sodium Hydroxy[...] derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR at 300 MHz in CDCl₃) and mass spectrometry (MS) are critical. For example, tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate exhibits distinct NMR signals at δ 7.29–7.10 ppm (aromatic protons) and δ 3.54 ppm (piperazine protons), while MS (ESI+) confirms molecular ions (e.g., m/z 378 [M + H]⁺ for reduced intermediates) .

Q. What standardized methods evaluate skin sensitization potential?

  • Methodological Answer : Use the OECD Test Guideline 406 (Guinea Pig Maximization Test or Maurer Optimization Test). Sodium Hydroxy[...] showed no skin sensitization in guinea pigs when tested by analogy with structurally similar compounds. Negative results are confirmed by absence of erythema or edema at 24–72 hours post-challenge .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical outcomes during synthesis of cyclohexyl derivatives?

  • Methodological Answer : Stereochemical resolution requires chiral chromatography or crystallization. For example, tert-butyl 4-((1R,4R)- and (1S,4S)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate diastereomers are separated via silica gel chromatography, with distinct ¹H NMR profiles (e.g., δ 2.60–2.46 ppm for axial vs. equatorial protons). Monitoring reaction conditions (e.g., temperature, solvent polarity) can minimize unwanted stereoisomer formation .

Q. What methodological considerations are critical when extrapolating toxicity data from analogous compounds?

  • Methodological Answer : Analogous compounds (e.g., Sodium 4-(methoxycarbonyl)phenolate) provide preliminary toxicity data but require validation via in vitro assays (e.g., Ames test for mutagenicity) and species-specific in vivo studies. For example, developmental toxicity NOELs in rabbits (300 mg/kg/day) should be corroborated with rat models (NOAEL ≥250 mg/kg/day) to ensure cross-species relevance .

Q. How can reaction conditions be optimized for LiAlH₄-mediated reductions in Sodium Hydroxy[...] synthesis?

  • Methodological Answer : Key parameters include:

  • Solvent choice : Anhydrous THF minimizes side reactions.
  • Temperature : Reflux (≈66°C) ensures complete reduction.
  • Quenching protocol : Gradual addition of H₂O/NaOH (0.3 mL each) followed by MgSO₄ drying prevents exothermic hazards.
    Post-reaction purification via chromatography (EtOAc/MeOH/NH₃·H₂O) enhances yield (e.g., 500 mg product from 900 mg starting material) .

Q. How do researchers address contradictions in reproductive toxicity data across species?

  • Methodological Answer : Discrepancies are resolved by comparative toxicokinetics (e.g., plasma protein binding, metabolic clearance) and dose-scaling based on body surface area. For Sodium Hydroxy[...], rat NOAELs (≥250 mg/kg/day) and rabbit NOELs (300 mg/kg/day) suggest species-specific thresholds, necessitating allometric scaling for human risk assessment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.